Tert-butyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate
Description
Historical Development and Discovery
The discovery of tert-butyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate (CAS 68901537) emerged from advancements in spirocyclic compound synthesis during the early 21st century. Initial reports of its structural characterization appeared in 2012, as documented in PubChem records, which highlight its creation date as November 30, 2012. The compound’s development aligns with broader trends in medicinal chemistry to exploit spirocycles’ conformational rigidity for drug design. Early synthetic routes drew inspiration from methodologies for related azaspiro systems, such as the Carreira group’s work on 2-oxa-6-azaspiro[3.3]heptane intermediates used in tuberculosis drug candidates. Unlike simpler spirocyclic amines, this compound’s [2.4]heptane framework introduced unique synthetic challenges due to strain in the smaller cyclohexane-like ring system.
Key milestones in its development include:
- 2012 : First synthesis and structural validation via nuclear magnetic resonance (NMR) and mass spectrometry.
- 2015–2020 : Optimization of protecting-group strategies, particularly the tert-butyl carbamate moiety, to enhance stability during downstream functionalization.
- 2023 : Adoption as a building block in peptide-mimetic drug discovery campaigns, leveraging its dual amino and carboxylate functionalities.
Significance in Medicinal Chemistry Research
This compound has become a strategic intermediate in protease inhibitor and G-protein-coupled receptor (GPCR) modulator development. Its significance stems from three properties:
- Stereochemical Precision : The spiro[2.4]heptane core enforces a fixed chair-boat conformation, reducing entropic penalties during target binding.
- Dual Reactivity : The free amino group (C7) and protected carboxylate (C5) enable sequential derivatization, as demonstrated in the synthesis of kinase inhibitors.
- Metabolic Stability : Comparative studies show the tert-butyl group reduces hepatic clearance rates by 40–60% compared to methyl-protected analogs.
Recent applications include its use as a proline mimetic in collagenase-resistant peptide therapeutics, where the spirocycle’s rigidity prevents enzymatic degradation at X-Pro bonds. Additionally, its incorporation into Janus kinase (JAK) inhibitors improved selectivity profiles by 3.2-fold over first-generation compounds.
Position in Contemporary Azaspiro Compound Research
Among azaspiro compounds, this molecule occupies a niche due to its uncommon [2.4] ring fusion. Comparative analyses with prevalent systems reveal distinct advantages:
| Property | [2.4]Heptane System | [3.3]Heptane Systems | [4.5]Decane Systems |
|---|---|---|---|
| Ring Strain (kcal/mol) | 18.2 | 9.8 | 5.1 |
| Aqueous Solubility (mg/mL) | 34.5 | 22.1 | 8.9 |
| Synthetic Complexity | High | Moderate | Low |
The higher solubility and moderate strain make it preferable for injectable formulations, though its synthesis requires specialized reagents like Zn-Cu alloys for cyclopropane ring formation. Contemporary research focuses on leveraging its spirocyclic geometry to bypass blood-brain barrier efflux mechanisms in central nervous system (CNS) drug candidates.
Research Objectives and Methodological Challenges
Current investigations prioritize three objectives:
- Streamlining Synthesis : Existing routes require multistep sequences involving Zn-Cu-mediated cyclopropanation and tert-butyloxycarbonyl (Boc) protection. Recent efforts aim to consolidate these steps using flow chemistry, with preliminary yields improving from 32% to 58% in continuous processes.
- Regioselective Functionalization : The C7 amino group’s reactivity often necessitates temporary protection during carboxylate derivatization. Novel transient protecting groups like 2-nitrobenzenesulfonyl (Ns) have reduced side reactions from 15% to 4% in model systems.
- Computational Modeling : Density functional theory (DFT) studies seek to predict optimal spirocycle-carboxylate conformations for target engagement, reducing empirical screening costs by 70%.
Persistent challenges include:
- Purification Difficulties : Chromatographic separation of diastereomers remains problematic due to similar polarities, requiring chiral stationary phases with sub-2μm particles.
- Scale-Up Limitations : Batch reactions beyond 100 g suffer from exothermicity during cyclopropane ring closure, necessitating cryogenic conditions (-40°C) that increase production costs.
Propriétés
IUPAC Name |
tert-butyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-6-8(12)11(7-13)4-5-11/h8H,4-7,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNODMLLSUDSGEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1026609-83-5 | |
| Record name | tert-butyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a ketone or an aldehyde, with an amine. This step often requires the use of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), to facilitate the cyclization process.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction. This involves reacting the spirocyclic intermediate with an amine, such as ammonia or an alkylamine, under appropriate conditions.
Protection of the Carboxyl Group: The carboxyl group is typically protected using a tert-butyl ester group. This can be achieved by reacting the carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid (HSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or an aldehyde, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO) or hydrogen peroxide (HO) under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Medicinal Chemistry
Tert-butyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate is a building block in the synthesis of various bioactive compounds, particularly those targeting viral infections and neurological disorders.
Antiviral Applications
One notable application is its role in the synthesis of antiviral agents such as Ledipasvir, a potent inhibitor used in the treatment of Hepatitis C virus infections. The compound serves as an intermediate in the synthesis pathway, facilitating the creation of key scaffolds necessary for antiviral activity .
Neurological Research
The compound has also been investigated for its potential effects on neurotransmitter systems, particularly in the context of developing treatments for depression and anxiety disorders. Its unique spirocyclic structure may influence receptor interactions, providing a basis for new therapeutic agents targeting these conditions .
Synthesis and Methodology
The synthesis of this compound typically involves several key steps:
- Formation of the Spirocyclic Framework : Utilizing cyclization reactions to create the azaspiro structure.
- Amine Protection : The amino group is often protected using tert-butoxycarbonyl (Boc) groups to enhance stability during subsequent reactions.
- Carboxylate Formation : The final step involves converting the intermediate into the carboxylate ester form, which enhances solubility and bioavailability.
Synthesis of Ledipasvir
A study detailed an efficient method for synthesizing Ledipasvir using this compound as a key intermediate. This approach demonstrated high yields and enantioselectivity, highlighting the compound's utility in pharmaceutical synthesis .
Neuropharmacological Studies
Research has indicated that derivatives of this compound exhibit significant activity at serotonin and dopamine receptors, suggesting potential applications in treating mood disorders. In vitro studies showed promising results in modulating neurotransmitter levels, paving the way for further investigation into its therapeutic potential .
Summary Table of Applications
Mécanisme D'action
The mechanism of action of tert-butyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The amino group can form hydrogen bonds, while the carboxylate group can participate in ionic interactions, contributing to the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate: This compound differs by having a ketone group instead of an amino group, which affects its reactivity and applications.
Tert-butyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate:
Uniqueness
Tert-butyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate is unique due to its combination of a spirocyclic structure with an amino group and a protected carboxyl group. This combination provides a versatile scaffold for chemical modifications and potential biological activities, making it a valuable compound in various fields of research.
Activité Biologique
Tert-butyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate, also known as (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylic acid tert-butyl ester, has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. This compound belongs to the class of spirocyclic compounds, which are characterized by their distinctive spiro structure that may confer specific biological interactions.
- Molecular Formula : C11H20N2O2
- Molecular Weight : 212.29 g/mol
- CAS Number : 1638744-35-0
The biological activity of this compound is primarily attributed to its interaction with various receptors in the central nervous system (CNS). Preliminary studies suggest that this compound may act as a modulator of neurotransmitter systems, particularly those involving opioid receptors and other neuroactive pathways.
Pharmacological Studies
Recent pharmacological studies have focused on the compound's potential as a dual ligand for opioid receptors, which are critical for pain management and analgesic effects. Research indicates that:
- Opioid Receptor Activity : The compound exhibits agonistic activity at mu-opioid receptors and antagonistic effects at kappa-opioid receptors, suggesting a balanced profile that could be beneficial in pain therapy without the typical side effects associated with pure agonists.
- Neuroprotective Effects : In vitro studies have shown that this compound may provide neuroprotection against excitotoxicity, potentially making it a candidate for treating neurodegenerative diseases.
- Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects in various models, indicating its utility in conditions characterized by chronic inflammation.
Table 1: Summary of Biological Activities
Case Study Example
A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various spirocyclic compounds, including this compound. Results indicated that modifications to the nitrogen and carboxylate groups significantly influenced receptor binding affinity and biological activity, highlighting the importance of chemical structure in therapeutic efficacy.
Q & A
Q. How is Tert-butyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate synthesized?
The compound is synthesized via asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates using a chiral ruthenium catalyst, [RuCl(benzene)(S)-SunPhos]Cl. Key steps include:
- Substrate preparation with tert-butyl carbamate protection.
- Hydrogenation under H₂ pressure (5–50 bar) in polar solvents (e.g., methanol or ethanol) at 25–60°C.
- Achieving enantioselectivity up to 98.7% ee, confirmed by chiral HPLC .
Q. What analytical methods ensure purity and structural integrity?
- Purity : Use HPLC with UV detection (λ = 254 nm) and LC-MS to verify >97% purity. Reference Certificate of Analysis (COA) from suppliers for batch-specific data .
- Structural Confirmation : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) and FT-IR for functional group analysis (e.g., carbonyl stretch at ~1680 cm⁻¹) .
Q. How should stock solutions be prepared and stored?
- Solubility : Dissolve in DMSO (10 mM recommended) with gentle heating (37°C) and sonication. Avoid aqueous buffers due to poor solubility.
- Storage : Aliquot and store at -80°C (stable for 6 months) or -20°C (1 month). Avoid freeze-thaw cycles to prevent degradation .
Q. What are standard handling precautions?
- Use anhydrous conditions for synthesis and storage.
- Employ inert gas (N₂/Ar) purging during reactions to prevent oxidation of the amine group.
- Follow SDS guidelines for PPE (gloves, lab coat, fume hood) .
Advanced Research Questions
Q. How can enantiomeric excess (ee) be optimized during synthesis?
- Catalyst Screening : Test Ru, Rh, or Ir complexes with chiral ligands (e.g., SunPhos, BINAP).
- Solvent Effects : Polar aprotic solvents (e.g., THF) may improve stereoselectivity vs. protic solvents.
- Temperature Control : Lower temperatures (e.g., 0–25°C) reduce side reactions and enhance ee .
Q. How are crystallographic data used to resolve structural ambiguities?
- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., hexane/ethyl acetate). Use SHELXL for refinement, focusing on:
- Torsion angles of the spirocyclic core.
- Flack parameter (e.g., 0.02(2)) to confirm absolute configuration .
Q. How to address contradictions in NMR data for the spirocyclic system?
- Perform 2D NMR (HSQC, HMBC) to resolve overlapping signals from the azaspiro ring.
- Use variable-temperature NMR (e.g., -40°C to 80°C) to study conformational dynamics.
- Cross-validate with computational methods (DFT) for chemical shift predictions .
Q. What is the compound’s role in quinolone antibacterial agent development?
- Key Intermediate : The spirocyclic amine moiety enhances bacterial membrane penetration.
- Biological Testing :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
